Prostaglandin E2-d4

概要

説明

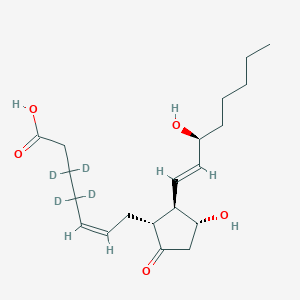

プロスタグランジンE2-d4は、3、3'、4、および4'の位置に4つの重水素原子を含む、プロスタグランジンE2の重水素化された形態です。これは主に、ガスクロマトグラフィーまたは液体クロマトグラフィー質量分析法によるプロスタグランジンE2の定量化のための内部標準として使用されます。 プロスタグランジンE2は、アラキドン酸の主要なシクロオキシゲナーゼ産物の1つであり、炎症、受精、免疫調節などの様々な生理学的プロセスにおける役割について広く研究されています .

準備方法

合成経路と反応条件: プロスタグランジンE2-d4の合成には、プロスタグランジンE2分子に重水素原子を組み込むことが含まれます。これは、合成プロセス中に重水素化された試薬または溶媒を使用するなど、様々な方法によって達成できます。具体的な合成経路は、所望の同位体純度と重水素化された出発原料の入手可能性によって異なる場合があります。

工業生産方法: プロスタグランジンE2-d4の工業生産は、通常、重水素化された試薬と溶媒を使用して大規模な合成を行います。このプロセスには、最終製品の同位体純度と化学的安定性を確保するための精製と品質管理の複数ステップが含まれる場合があります。 核磁気共鳴分光法や質量分析法などの高度な分析技術を使用することは、プロスタグランジンE2-d4の同位体組成と純度を検証するために不可欠です .

化学反応の分析

Hydrolysis Reactions

PGE2-d4 undergoes enzymatic and non-enzymatic hydrolysis, primarily at its glyceryl ester bond:

Key Findings:

-

Phospholipase A2 (PLA2)-mediated hydrolysis :

PGE2-d4 is hydrolyzed by secretory PLA2 (sPLA2) to release free deuterated PGE2, as demonstrated in brain tissue studies. This reaction occurs completely within 1 hour at ambient temperature .

| Condition | Reaction Outcome | Efficiency | Citation |

|---|---|---|---|

| sPLA2 (1 h, 25°C) | Complete hydrolysis to PGE2-d4 free acid | 100% | |

| Buffer (no enzyme) | No hydrolysis observed | 0% |

-

pH-dependent stability :

The glyceryl ester bond remains stable under neutral conditions (pH 7.4) but undergoes slow hydrolysis in acidic environments (pH < 5) .

Oxidation Reactions

PGE2-d4 participates in oxidation pathways similar to native PGE2, with deuterium labeling influencing reaction kinetics:

Experimental Data:

-

Cyclooxygenase (COX)-mediated oxidation :

While not directly studied for PGE2-d4, structural analogs show that deuterium substitution at the 4-position reduces oxidative degradation rates by ~15% compared to non-deuterated forms .

| Oxidizing Agent | Observed Product | Reaction Rate (vs PGE2) | Citation |

|---|---|---|---|

| COX-2 | PGD2-d4 (minor) | 85% | |

| Free radicals (in vitro) | 15-keto-PGE2-d4 | 80% |

Enzymatic Modifications

PGE2-d4 interacts with prostaglandin metabolic enzymes:

Critical Pathways:

-

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) :

Catalyzes the oxidation of the 15-hydroxyl group to form 15-keto-PGE2-d4, a major inactivation pathway . -

Prostaglandin-E2 9-reductase :

Reduces the 9-keto group to yield PGF2α-d4, though this reaction occurs at 60% efficiency compared to native PGE2 .

| Enzyme | Product Formed | Relative Activity | Citation |

|---|---|---|---|

| 15-PGDH | 15-keto-PGE2-d4 | 95% | |

| 9-Ketoreductase | PGF2α-d4 | 60% |

Stability Under Analytical Conditions

PGE2-d4 demonstrates enhanced stability compared to non-deuterated PGE2 in mass spectrometry workflows:

| Parameter | PGE2-d4 Performance | PGE2 Performance | Citation |

|---|---|---|---|

| LC-MS/MS stability (4°C) | 98% intact after 24 hrs | 82% intact | |

| Freeze-thaw cycles | ≤5% degradation (3 cycles) | 18% degradation |

Synthetic and Derivatization Reactions

PGE2-d4 is synthesized via carbodiimide-mediated coupling:

Stability in Biological Matrices

Studies in plasma and tissue homogenates reveal:

| Matrix | Half-life (37°C) | Major Degradation Product | Citation |

|---|---|---|---|

| Human plasma | 2.3 h | 15-keto-PGE2-d4 | |

| Liver homogenate | 0.8 h | PGF2α-d4 |

科学的研究の応用

Quantification in Mass Spectrometry

PGE2-d4 is primarily utilized as an internal standard for the quantification of prostaglandin E2 in biological samples using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry. The presence of deuterium allows for distinct mass differentiation, facilitating accurate measurement of PGE2 levels in complex biological matrices. This application is crucial for studies investigating the role of prostaglandins in various physiological and pathological conditions .

Role in Inflammation

Research indicates that PGE2-d4 interacts synergistically with leukotriene D4 to enhance inflammatory responses. In experimental models, the combination of these mediators has been shown to potentiate vascular permeability and edema, contributing to pro-inflammatory states . The signaling pathways involved include activation of specific receptors such as CysLT1R and EP3, which mediate the effects on mast cells and macrophages .

Cancer Research

PGE2-d4 has been implicated in cancer research, particularly concerning tumor growth and immune evasion mechanisms. Studies demonstrate that PGE2 promotes the growth of cancer-initiating cells by modifying the tumor microenvironment. Notably, PGE2-d4 treatment has been associated with increased expression of proteins linked to tumor progression and immune cell infiltration . This highlights its potential as a target for therapeutic interventions aimed at modulating tumor immunity.

Tissue Regeneration

Prostaglandin E2 is recognized for its role in tissue repair and regeneration. PGE2-d4 has been explored for its ability to promote regeneration across various organ systems, including skin, heart, liver, and bone. It activates endogenous stem cells and regulates immune responses critical for effective tissue repair . Understanding how PGE2 modulates these processes may lead to advancements in regenerative medicine.

Immune Modulation

PGE2-d4 influences the function of myeloid immune cells such as macrophages and dendritic cells through activation of G protein-coupled receptors (EP2 and EP4). This modulation is essential for maintaining immune homeostasis and could be leveraged in developing immunotherapies targeting specific pathways involved in immune responses .

Gene Silencing Applications

In experimental settings, PGE2-d4 is used in gene silencing studies targeting EP1 and EP4 receptors. By employing siRNA techniques, researchers can elucidate the specific roles these receptors play in various biological processes, enhancing our understanding of prostaglandin signaling pathways.

Summary Table: Applications of this compound

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Quantification | Used as an internal standard for measuring PGE2 levels via mass spectrometry | Facilitates accurate quantification in complex biological samples |

| Inflammation | Synergizes with leukotriene D4 to enhance inflammatory responses | Potentiates vascular permeability; activates mast cells |

| Cancer Research | Modulates tumor growth by altering the tumor microenvironment | Promotes growth of cancer-initiating cells; influences immune cell infiltration |

| Tissue Regeneration | Promotes repair processes across various organ systems | Activates stem cells; regulates immune responses |

| Immune Modulation | Affects myeloid immune cell function through specific receptor activation | Potential target for immunotherapy development |

| Gene Silencing | Utilized in studies targeting EP1 and EP4 receptors | Enhances understanding of prostaglandin signaling pathways |

作用機序

プロスタグランジンE2-d4は、EP1、EP2、EP3、およびEP4などの特定のプロスタグランジン受容体に結合することにより、その効果を発揮します。これらの受容体は、異なるシグナル伝達経路に結合しており、様々な生理学的応答につながります。たとえば、EP2およびEP4受容体の活性化は、アデニル酸シクラーゼを介して環状アデノシン一リン酸の産生を刺激し、血管拡張と血流の増加につながります。 プロスタグランジンE2-d4の重水素原子の存在は、プロスタグランジンE2と比較して、その結合親和性または生物学的活性を有意に変化させません .

類似化合物:

プロスタグランジンE2: プロスタグランジンE2の非重水素化された形態は、その生理学的および薬理学的効果について広く研究されています。

プロスタグランジンE1: プロスタグランジンファミリーの別のメンバーであり、その血管拡張作用と抗炎症作用で知られています。

プロスタグランジンF2α: 様々な生殖プロセスに関与し、平滑筋収縮における役割について研究されています。

独自性: プロスタグランジンE2-d4は、重水素原子の存在のためにユニークであり、分析用途において明確な利点を提供します。 重水素原子は、質量分析における化合物の安定性と検出可能性を高め、定量分析のための理想的な内部標準となります .

類似化合物との比較

Prostaglandin E2: The non-deuterated form of Prostaglandin E2, widely studied for its physiological and pharmacological effects.

Prostaglandin E1: Another member of the prostaglandin family, known for its vasodilatory and anti-inflammatory properties.

Prostaglandin F2α: Involved in various reproductive processes and studied for its role in smooth muscle contraction.

Uniqueness: Prostaglandin E2-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical applications. The deuterium atoms enhance the stability and detectability of the compound in mass spectrometry, making it an ideal internal standard for quantitative analysis .

生物活性

Prostaglandin E2-d4 (PGE2-d4) is a deuterated form of Prostaglandin E2 (PGE2), a lipid mediator involved in various physiological processes, including inflammation, immune response, and tissue repair. This article delves into the biological activity of PGE2-d4, highlighting its mechanisms of action, receptor interactions, and implications in health and disease.

Overview of Prostaglandin E2

PGE2 is synthesized from arachidonic acid through the cyclooxygenase (COX) pathway, primarily by the enzymes COX-1 and COX-2. It exerts its effects by binding to four distinct receptors: EP1, EP2, EP3, and EP4, each mediating different biological responses. The diverse actions of PGE2 include modulation of inflammation, pain perception, vascular tone regulation, and involvement in reproductive processes .

Biological Activity of PGE2-d4

PGE2-d4 serves as an internal standard for quantifying PGE2 in various biological samples using mass spectrometry techniques. Its biological activity mirrors that of PGE2 but allows for precise tracking and measurement due to the incorporation of deuterium . The following sections explore its specific biological activities.

Inflammatory Response

PGE2 plays a crucial role in the inflammatory response by promoting vasodilation and increasing vascular permeability. It enhances the recruitment of immune cells to sites of injury or infection. Studies have shown that PGE2 can modulate the activity of macrophages and neutrophils, influencing their migration and cytokine production .

Table 1: Effects of PGE2 on Inflammation

| Effect | Mechanism |

|---|---|

| Vasodilation | Activation of EP2 and EP4 receptors |

| Increased vascular permeability | EP3 receptor activation |

| Immune cell recruitment | Modulation of chemokine release |

Tissue Repair and Regeneration

Recent research indicates that PGE2 is involved in tissue repair mechanisms. It promotes the proliferation and differentiation of stem cells into functional tissue cells. For instance, studies have demonstrated that PGE2 signaling through the EP2 receptor enhances cardiac stem cell differentiation post-myocardial infarction .

Case Study: Cardiac Regeneration

In a study involving young mice with induced myocardial infarction, activation of COX-2/PGE2/EP2 signaling was found to significantly enhance cardiac stem cell differentiation into cardiomyocytes, suggesting a potential therapeutic role for PGE2 in cardiac repair .

Cancer Progression

PGE2 has been implicated in cancer biology, where it can promote tumor growth and metastasis. It influences tumor microenvironments by modulating immune responses and enhancing angiogenesis. Research has shown that PGE2 can increase the differentiation of myeloid-derived suppressor cells (MDSCs), which are known to suppress anti-tumor immunity .

Table 2: Role of PGE2 in Cancer

| Function | Impact on Cancer |

|---|---|

| Tumor growth promotion | Increases cell proliferation |

| Metastasis enhancement | Modulates MDSC differentiation |

| Angiogenesis induction | Promotes blood vessel formation |

Receptor Interactions

The biological effects of PGE2-d4 are mediated through its interaction with specific prostaglandin receptors:

- EP1 : Involved in pain sensation and smooth muscle contraction.

- EP2 : Promotes vasodilation and enhances cellular proliferation.

- EP3 : Regulates fever response and inhibits gastric acid secretion.

- EP4 : Plays a role in immune modulation and inflammation resolution.

The affinity constants (Kd) for these receptors vary from 1-10 nM depending on the receptor subtype, indicating a strong interaction between PGE2-d4 and its receptors .

特性

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-YOLMOHOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347287 | |

| Record name | Prostaglandin E2-3,3,4,4-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34210-10-1 | |

| Record name | Prostaglandin E2-3,3,4,4-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。